molecular formula C20H17ClFN3O2S B11260070 N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-me

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)-4-me

Cat. No.: B11260070
M. Wt: 417.9 g/mol
InChI Key: DMHWMZLVONJBLQ-UHFFFAOYSA-N
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Description

N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and thiazole moieties

Properties

Molecular Formula

C20H17ClFN3O2S

Molecular Weight

417.9 g/mol

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-17(28-20(24-12)13-6-8-14(22)9-7-13)10-11-23-18(26)19(27)25-16-5-3-2-4-15(16)21/h2-9H,10-11H2,1H3,(H,23,26)(H,25,27)

InChI Key

DMHWMZLVONJBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent production. The choice of reagents and solvents would also be critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-CHLOROPHENYL)-N-{2-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

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